molecular formula C10H18N4 B6271082 2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine CAS No. 1491673-90-5

2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No. B6271082
CAS RN: 1491673-90-5
M. Wt: 194.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine, otherwise known as 2-MIPEA, is a novel synthetic compound that has recently been studied for its potential therapeutic applications. 2-MIPEA is a synthetic derivative of the endogenous neurotransmitter, histamine, and has been shown to exhibit a wide range of pharmacological properties. 2-MIPEA has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 2-MIPEA is not yet fully understood, however, it has been suggested that 2-MIPEA has a direct effect on the histaminergic system. Specifically, 2-MIPEA has been shown to inhibit the activity of the enzyme histidine decarboxylase, which is responsible for the synthesis of histamine. This inhibition of histidine decarboxylase results in an increase in the levels of histamine, which has been associated with antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-MIPEA has been shown to have a wide range of biochemical and physiological effects. In animal models, 2-MIPEA has been demonstrated to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. Furthermore, 2-MIPEA has been shown to have a direct effect on the histaminergic system, as mentioned above. Additionally, 2-MIPEA has been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 2-MIPEA in laboratory experiments include its low toxicity and its ability to be synthesized using a variety of methods. Furthermore, 2-MIPEA is relatively inexpensive and has been shown to have a wide range of pharmacological properties. However, one of the limitations of using 2-MIPEA in laboratory experiments is that its exact mechanism of action is not yet fully understood.

Future Directions

For research regarding 2-MIPEA include further investigation into its exact mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted into the effects of 2-MIPEA on other neurological and psychiatric disorders, such as autism and Alzheimer’s disease. Furthermore, further research could be conducted into the effects of 2-MIPEA on the HPA axis, as well as its potential applications in the treatment of stress and anxiety. Additionally, further research into the potential side effects of 2-MIPEA could be conducted, as well as its potential interactions with other drugs.

Synthesis Methods

2-MIPEA can be synthesized using a variety of methods, including the reductive amination of 2-(pyrrolidin-1-yl)ethan-1-ol with formaldehyde and 1-methyl-1H-imidazol-5-amine. This method of synthesis involves the use of a base catalyst and a reducing agent, such as sodium borohydride, to reduce the formaldehyde to the desired product.

Scientific Research Applications

2-MIPEA has been studied in a number of scientific research applications, including as an antidepressant and anxiolytic. In animal models, 2-MIPEA has been shown to have antidepressant-like effects, and has been demonstrated to reduce anxiety-like behaviors. Furthermore, 2-MIPEA has been shown to have potential applications in the treatment of schizophrenia, as it has been demonstrated to reduce the symptoms of this disorder in animal models.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine' involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with pyrrolidine followed by reduction of the resulting imine to obtain the desired product.", "Starting Materials": [ "1-methyl-1H-imidazole-5-carbaldehyde", "pyrrolidine", "reducing agent" ], "Reaction": [ "Step 1: React 1-methyl-1H-imidazole-5-carbaldehyde with pyrrolidine in the presence of a suitable solvent and catalyst to form the corresponding imine.", "Step 2: Reduce the imine using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the desired product, 2-(1-methyl-1H-imidazol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine." ] }

CAS RN

1491673-90-5

Molecular Formula

C10H18N4

Molecular Weight

194.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.